- Preparation of pyrrolotriazinone derivatives as therapeutic PI3K inhibitors, World Intellectual Property Organization, , ,

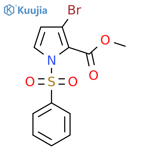

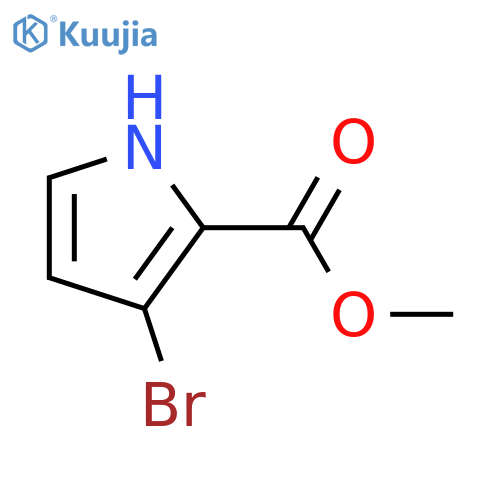

Cas no 941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate)

941714-57-4 structure

Nome del prodotto:Methyl 3-bromo-1H-pyrrole-2-carboxylate

Numero CAS:941714-57-4

MF:C6H6BrNO2

MW:204.021340847015

MDL:MFCD23106341

CID:1122365

Methyl 3-bromo-1H-pyrrole-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-bromo-1H-Pyrrole-2-carboxylic acid methyl ester

- Methyl 3-Bromopyrrole-2-carboxylate

- methyl 3-bromo-1H-pyrrole-2-carboxylate

- AK171920

- RWYUPXPKZMQREC-UHFFFAOYSA-N

- 7019AJ

- PB38397

- TRA0026484

- FCH1877829

- SB22087

- SY026993

- AB0072694

- Methyl 3-bromo-1H-pyrrole-2-carboxylate (ACI)

- 3-Bromopyrrole-2-carboxylic acid methyl ester

- Methyl 3-bromo-1H-pyrrole-2-carboxylate

-

- MDL: MFCD23106341

- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3

- Chiave InChI: RWYUPXPKZMQREC-UHFFFAOYSA-N

- Sorrisi: O=C(C1=C(Br)C=CN1)OC

Proprietà calcolate

- Massa esatta: 202.95800

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 140

- Superficie polare topologica: 42.1

Proprietà sperimentali

- Densità: 1.674±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di ebollizione: 286.2±20.0 ºC (760 Torr),

- Punto di infiammabilità: 126.9±21.8 ºC,

- Solubilità: Leggermente solubile (3,5 g/l) (25°C),

- PSA: 42.09000

- LogP: 1.56380

Methyl 3-bromo-1H-pyrrole-2-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Sealed in dry,2-8°C(BD301530)

Methyl 3-bromo-1H-pyrrole-2-carboxylate Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl 3-bromo-1H-pyrrole-2-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB452136-5 g |

Methyl 3-bromopyrrole-2-carboxylate, 95%; . |

941714-57-4 | 95% | 5g |

€327.40 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ324-5g |

Methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 95% | 5g |

1130.0CNY | 2021-07-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-5G |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 5g |

¥ 594.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ0001-10G |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 10g |

¥ 990.00 | 2023-04-12 | |

| Chemenu | CM103817-5g |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 95%+ | 5g |

$234 | 2021-08-06 | |

| abcr | AB452136-100g |

Methyl 3-bromopyrrole-2-carboxylate, 95%; . |

941714-57-4 | 95% | 100g |

€1461.00 | 2024-08-03 | |

| eNovation Chemicals LLC | D500159-1G |

methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 1G |

$135 | 2022-10-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178370-1g |

Methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 97% | 1g |

¥247.90 | 2023-09-01 | |

| Alichem | A109004993-10g |

Methyl 3-bromo-1H-pyrrole-2-carboxylate |

941714-57-4 | 95% | 10g |

$454.50 | 2023-08-31 | |

| abcr | AB452136-1 g |

Methyl 3-bromopyrrole-2-carboxylate, 95%; . |

941714-57-4 | 95% | 1g |

€230.00 | 2023-04-22 |

Methyl 3-bromo-1H-pyrrole-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; cooled; 5 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; cooled

1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; cooled

1.3 Reagents: Ammonia Solvents: Methanol , Water ; 1 h, rt

Riferimento

- Pyrrolotriazine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 5 h, 65 °C

Riferimento

- Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji-Trost Process, Chemistry - A European Journal, 2020, 26(63), 14330-14334

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; rt → reflux; 2 h, reflux; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Process for preparation of compound for treating hepatitis B, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Zinc bromide Solvents: Dichloromethane ; 5 h, 18 °C

Riferimento

- Attempts to Mimic Key Bond-Forming Events Associated with the Proposed Biogenesis of the Pentacyclic Lamellarins, Australian Journal of Chemistry, 2008, 61(2), 80-93

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; cooled; overnight, rt

Riferimento

- Preparation of amide compounds containing adamantane moiety as 11β-HSD1 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Zinc bromide

Riferimento

- A Total Synthesis of the Marine Alkaloid Ningalin B from (S)-Proline, Australian Journal of Chemistry, 2009, 62(7), 683-691

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 0 °C; 4 h, rt

Riferimento

- Pyrrolotriazinone derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Propargyl alcohol Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 20 h, 80 °C

Riferimento

- Synthesis of 4,5-disubstituted pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira-Hagihara cross-coupling of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate and subsequent iodine-mediated cyclization, Heterocycles, 2018, 97(2), 916-930

Methyl 3-bromo-1H-pyrrole-2-carboxylate Raw materials

- 3-bromo-1H-Pyrrole-2-carboxylic acid

- 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate

- Methyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Methyl 3-bromo-1H-pyrrole-2-carboxylate Preparation Products

Methyl 3-bromo-1H-pyrrole-2-carboxylate Letteratura correlata

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

941714-57-4 (Methyl 3-bromo-1H-pyrrole-2-carboxylate) Prodotti correlati

- 81574-58-5(2,4,6-Trimethoxy-3-methyl-benzaldehyde)

- 2138377-20-3(4,4-Dimethyl-2-(propane-1-sulfonyl)cyclohexane-1-carboxylic acid)

- 1856534-78-5(2-Thiophenemethanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro-2-methyl-)

- 2202118-53-2(2-(Oxetan-3-yloxy)quinoline)

- 2160009-60-7(5-(dimethyl-1H-1,2,4-triazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

- 2172396-61-9(6-Amino-5-(2-methoxyphenyl)-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one)

- 1864054-30-7(3-(3,4-Difluorophenoxy)piperidine hydrochloride)

- 625112-45-0(2-Cyano-6-nitro-p-xylene)

- 33670-49-4(Azidocyclobutane)

- 2171238-88-1((3S)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-4-methylpentanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Purezza:99%/99%

Quantità:25g/100g

Prezzo ($):278.0/1106.0

atkchemica

(CAS:941714-57-4)Methyl 3-bromo-1H-pyrrole-2-carboxylate

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta